molecular formula C10H8F2N2O2S B2988039 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 676579-53-6

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2988039
CAS No.: 676579-53-6
M. Wt: 258.24
InChI Key: YDDFBKIBGPQZAH-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₄F₂N₂O₂S₂ (as inferred from and ), and it has a molecular weight of 217.22 g/mol . The compound features a difluoromethyl group at position 6, a methyl group at position 4, and a carboxylic acid moiety at position 2, which collectively influence its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c1-3-2-4(8(11)12)14-9-5(3)6(13)7(17-9)10(15)16/h2,8H,13H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDFBKIBGPQZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions, such as high temperatures and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact are also common practices.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted thieno[2,3-b]pyridines.

Scientific Research Applications

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid, with the CAS number 676579-53-6, is a versatile small molecule scaffold . While specific applications and comprehensive data tables for this particular compound are not detailed in the provided search results, related compounds and their uses can provide insights.

Related Compounds and Applications

  • N-acylated 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides: These compounds exhibit antidote activity in agriculture . They can be used on herbicide-damaged vegetative sunflower plants . These compounds are synthesized through the interaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides with carboxylic acid chlorides in anhydrous benzene .
  • 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile: This compound has the molecular formula C10H7F2N3S and a molecular weight of 239.25 g/mol .
  • 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide: This compound has a molecular weight of 257.26 g/mol and the molecular formula C10H9F2N3OS .

Potential Research Areas

Given the presence of amino, difluoromethyl, methyl, and carboxylic acid groups, this compound could be relevant in several research areas:

  • Pharmaceutical Chemistry: It may serve as a building block for synthesizing bioactive molecules, potentially acting as enzyme inhibitors or receptor modulators.
  • Agrochemicals: Analogous to N-acylated 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides, it could be investigated for plant protection applications .
  • Materials Science: The compound might be useful in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural features and molecular weights of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid with similar thienopyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity
This compound 6-(CF₂H), 4-CH₃ C₇H₄F₂N₂O₂S₂ 217.22 937601-46-2 95%
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 6-Ph, 4-CF₃ C₁₅H₉F₃N₂O₂S 338.31 104960-56-7 N/A
3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-(4-F-Ph), 6-CF₃, 2-CONH₂ C₁₃H₈F₄N₃OS₂ 343.35 421584-77-2 95%
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide 6-(CF₂H), 4-CH₃, 2-CONH₂ C₉H₈F₂N₃OS₂ 257.26 828278-41-7 95%
Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate 6-(CF₂H), 4-CH₃, 2-COOEt C₁₁H₁₁F₂N₂O₂S₂ 313.35 Not Provided N/A

Key Observations :

  • The difluoromethyl (CF₂H) group in the target compound provides intermediate electronegativity compared to trifluoromethyl (CF₃) in analogs, reducing steric hindrance while retaining fluorine’s metabolic stability benefits .
  • The methyl group (CH₃) at position 4 enhances lipophilicity compared to bulkier substituents like phenyl (Ph) or ethoxycarbonyl groups in other derivatives .
  • Conversion of the carboxylic acid to a carboxamide (e.g., 828278-41-7) increases molecular weight and may improve bioavailability by reducing ionization .

Physicochemical Properties

  • Infrared (IR) Spectroscopy : The target compound’s IR spectrum is expected to show peaks for NH₂ (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (1100–1200 cm⁻¹), similar to related compounds .
  • Solubility : The carboxylic acid moiety enhances water solubility compared to ester or amide derivatives, though the methyl and difluoromethyl groups may reduce it slightly .

Commercial Availability and Research Relevance

The target compound and its derivatives are available from suppliers such as CymitQuimica and Hairui Chemical at purities of 95–97% , indicating their utility as building blocks in drug discovery .

Biological Activity

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological profile, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

  • Molecular Formula : C₁₀H₉F₂N₃OS
  • Molecular Weight : 257.26 g/mol
  • CAS Number : 828278-41-7

Synthesis

The compound can be synthesized through various methods involving thieno[2,3-b]pyridine derivatives. The synthesis typically includes the introduction of the difluoromethyl group and subsequent carboxylation processes.

Antimicrobial Properties

Research indicates that thieno[2,3-b]pyridine derivatives exhibit antimicrobial activity. For instance, compounds structurally related to 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

One of the notable biological activities is the inhibition of human ornithine aminotransferase (hOAT). This enzyme plays a crucial role in amino acid metabolism and has been implicated in several disease states, including hepatocellular carcinoma. The compound has been shown to act as a selective inhibitor of hOAT, with kinetic studies revealing a tight-binding interaction that suggests potential therapeutic applications in cancer treatment .

Herbicidal Activity

The compound has also been explored for its herbicidal properties. In vivo efficacy tests demonstrated that certain derivatives effectively control monocotyledonous weeds, with varying degrees of inhibition observed based on structural modifications . This suggests potential applications in agricultural settings where weed management is critical.

Study 1: Antimicrobial Efficacy

A study published in the Beilstein Journal evaluated the antimicrobial properties of thieno[2,3-b]pyridine derivatives. The results indicated that modifications to the thieno ring significantly influenced antibacterial activity. Compounds similar to 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine showed enhanced potency against specific bacterial strains .

Study 2: Enzyme Interaction

In research focused on hOAT inhibition, a series of analogues were synthesized and tested for their inhibitory effects. The findings highlighted that 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine exhibited a unique mechanism of action compared to traditional inhibitors, suggesting its potential as a lead compound for developing new cancer therapies .

Data Tables

Activity Effect Reference
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionSelective inhibition of hOAT
HerbicidalEffective against monocotyledon weeds

Q & A

Basic: What are the recommended synthetic routes for 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper catalysts are effective for cross-coupling reactions to introduce the difluoromethyl group .
  • Solvent optimization : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
  • Temperature control : Reactions often require heating (40–100°C) under inert atmospheres to prevent decomposition .
  • Purification : Use HPLC or column chromatography (≥95% purity) to isolate the final product .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

A combination of techniques ensures accurate characterization:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions and hydrogen environments (e.g., δ 2.56 ppm for methyl groups) .
  • X-ray crystallography : Resolves crystal packing and bond angles (mean C–C bond length: 0.003 Å) .
  • HPLC-MS : Validates purity (≥97%) and molecular weight (e.g., ESIMS m/z 311.1) .
  • Elemental analysis : Matches empirical formulas (e.g., C₁₃H₈F₃NO₂) .

Basic: How should researchers handle and store this compound to ensure stability?

  • Storage conditions : Keep in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Safety protocols : Use PPE (gloves, goggles) due to potential irritancy; avoid exposure to moisture or strong oxidizers .
  • Disposal : Follow hazardous waste guidelines for fluorinated compounds .

Advanced: What structural features influence the biological activity of thieno[2,3-b]pyridine derivatives, and how can structure-activity relationships (SAR) be explored?

  • Core modifications : The difluoromethyl group enhances metabolic stability, while the carboxylic acid moiety improves solubility for in vitro assays .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 increase binding affinity to target enzymes .
  • SAR strategies : Synthesize analogs with varying substituents (e.g., methyl, halogen) and test against biological targets (e.g., antiviral activity in Vero cells) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Docking studies : Use X-ray crystallographic data (e.g., PDB entries from ) to model interactions with enzymes like dihydrofolate reductase.
  • ADMET prediction : Software (e.g., SwissADME) evaluates logP, solubility, and CYP450 interactions based on substituent electronegativity .
  • DFT calculations : Assess frontier molecular orbitals to predict reactivity of the thienopyridine core .

Advanced: How should contradictory data on biological activity between studies be resolved?

  • Control standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) when comparing IC₅₀ values .
  • Meta-analysis : Cross-reference substituent effects across studies (e.g., 3-fluoroanilino vs. 4-methylphenyl groups) to identify trends .
  • Dose-response validation : Replicate experiments with purified batches (≥98% HPLC purity) to rule out impurity-related artifacts .

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